molecular formula C8H5BrClNS B2467814 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine CAS No. 2408963-18-6

2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine

Cat. No.: B2467814
CAS No.: 2408963-18-6
M. Wt: 262.55
InChI Key: ZYKCUPQWCGXFGX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H5BrClNS It is a derivative of thienopyridine, characterized by the presence of bromine, chlorine, and a methyl group on the thieno[3,2-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of 3-methylthieno[3,2-c]pyridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove halogens.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Often uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Utilizes reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Employ palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted thienopyridines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: Used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens and the thienopyridine ring system can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloropyridine
  • 2-Bromo-3-methylpyridine
  • 4-Chloro-3-methylthieno[3,2-c]pyridine

Uniqueness

2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the thienopyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c1-4-6-5(12-7(4)9)2-3-11-8(6)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKCUPQWCGXFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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